3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate
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Overview
Description
3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, oxadiazole, triazole, and nitrobenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the oxadiazole ring: This step typically involves the cyclization of a hydrazide with a nitrile oxide.
Coupling with 4-nitrobenzoate: The final step involves the esterification of the phenyl group with 4-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Conversion of amino to nitro groups.
Reduction: Conversion of nitro to amino groups.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
Scientific Research Applications
3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Materials Science: Use in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: Investigation of its interactions with biological macromolecules for potential therapeutic applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,5-oxadiazole derivatives: Known for their biological activity.
1,2,3-Triazole derivatives: Widely used in medicinal chemistry for their stability and bioactivity.
Nitrobenzoate esters: Commonly used in materials science for their electronic properties.
Properties
CAS No. |
478250-74-7 |
---|---|
Molecular Formula |
C25H17N9O6 |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
[3-[(E)-[[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carbonyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C25H17N9O6/c26-22-23(31-40-30-22)33-21(20(28-32-33)16-6-2-1-3-7-16)24(35)29-27-14-15-5-4-8-19(13-15)39-25(36)17-9-11-18(12-10-17)34(37)38/h1-14H,(H2,26,30)(H,29,35)/b27-14+ |
InChI Key |
YKCDCGHNSNXQGJ-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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